4-Desmethyldecaline
Description
The "4-desmethyl" designation suggests the absence of a methyl group at the fourth position compared to a parent compound, such as 4-methyldecaline. Such structures are often studied for their stability, reactivity, and applications in catalysis or polymer chemistry .
Properties
CAS No. |
54422-29-6 |
|---|---|
Molecular Formula |
C25H35NO5 |
Molecular Weight |
423.5 g/mol |
IUPAC Name |
6-hydroxy-5-methoxy-2,18-dioxa-10-azapentacyclo[20.2.2.19,17.03,8.010,15]heptacosa-1(24),3,5,7,22,25-hexaen-19-one |
InChI |
InChI=1S/C25H29NO5/c1-29-24-15-23-20(14-22(24)27)21-13-19(12-17-4-2-3-11-26(17)21)31-25(28)10-7-16-5-8-18(30-23)9-6-16/h5-6,8-9,14-15,17,19,21,27H,2-4,7,10-13H2,1H3 |
InChI Key |
POQIAIKRAAHAAF-GLXFZOGESA-N |
SMILES |
COC1=C(C=C2C3CC(CC4N3CCCC4)OC(=O)CCC5=CC=C(C=C5)OC2=C1)O |
Canonical SMILES |
COC1=C(C=C2C3CC(CC4N3CCCC4)OC(=O)CCC5=CC=C(C=C5)OC2=C1)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4-Desmethyldecaline; Decaline, O4'-demethyl-, (+-)-. |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
However, comparisons can be inferred from structurally related compounds:
2.1. 4-Methylundecane
- Structure : A linear alkane with a methyl branch at the fourth position (C11H24).
- Properties: Non-polar, hydrophobic, and used in fuel additives or lubricants.
- Comparison : Unlike 4-Desmethyldecaline’s bicyclic framework, 4-methylundecane lacks ring strain and conjugated π-systems, resulting in lower reactivity and fewer applications in functional materials. Its linear structure also reduces steric hindrance .
2.2. 4-(2-Aminoethoxy)methylbenzophenone
- Structure: A benzophenone derivative with a 2-aminoethoxy methyl substituent.
- Properties : Exhibits photochemical activity, used in UV curing and as a photoinitiator.
- This compound’s lack of polar groups may limit its utility in photoactive applications but enhance thermal stability .
2.3. 4-Dimethylaminobenzaldehyde
- Structure: An aromatic aldehyde with a dimethylamino group at the para position.
- Properties : Used in Schiff base synthesis and as a reagent in colorimetric assays.
- Comparison: The planar aromatic structure contrasts with this compound’s bicyclic system. The aldehyde group in 4-dimethylaminobenzaldehyde enables nucleophilic additions, whereas this compound’s saturated rings may favor electrophilic substitution or hydrogenation reactions .
Data Table: Key Properties of Compared Compounds
| Compound | Structure Type | Key Functional Groups | Applications | Reactivity Notes |
|---|---|---|---|---|
| This compound* | Bicyclic hydrocarbon | None (presumed) | Material science, catalysis | High stability, low polarity |
| 4-Methylundecane | Branched alkane | Methyl branch | Fuels, lubricants | Low reactivity, non-polar |
| 4-(2-Aminoethoxy)methylbenzophenone | Aromatic ketone | Aminoethoxy, benzophenone | Photoinitiators, UV curing | Photoactive, polar groups |
| 4-Dimethylaminobenzaldehyde | Aromatic aldehyde | Dimethylamino, aldehyde | Schiff bases, assays | Electrophilic aldehyde reactivity |
*Inferred properties due to lack of direct data.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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